

Application Notes and Protocols: Preparation of Cdk12-IN-3 Stock Solution in DMSO

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the preparation, storage, and handling of a stock solution of **Cdk12-IN-3**, a potent and selective inhibitor of Cyclin-Dependent Kinase 12 (CDK12), using Dimethyl Sulfoxide (DMSO) as the solvent. The protocols outlined below are intended to ensure accurate and reproducible experimental results in cancer research and drug development by providing a standardized methodology for solution preparation. Included are key chemical and physical properties of **Cdk12-IN-3**, detailed experimental procedures, and relevant biological context.

Introduction to Cdk12-IN-3

Cdk12-IN-3 is a small molecule inhibitor that demonstrates high selectivity for CDK12, a crucial kinase involved in the regulation of transcription elongation and mRNA processing.[1] CDK12, in complex with its partner Cyclin K, phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (RNAP II), a key step in productive gene transcription.[2] Inhibition of CDK12 by Cdk12-IN-3 has been shown to suppress the phosphorylation of RNAP II, leading to the downregulation of genes involved in the DNA damage response (DDR) and demonstrating antitumor activity in various cancer models.[2][3][4] These characteristics make Cdk12-IN-3 a valuable tool for studying the biological functions of CDK12 and for exploring its therapeutic potential in oncology.



Cdk12-IN-3 Properties

A summary of the key chemical and physical properties of **Cdk12-IN-3** is provided in the table below for easy reference.

Property	Value	Reference
Molecular Formula	C23H28F2N8O	[5][6][7]
Molecular Weight	470.52 g/mol	[5][6][7][8]
CAS Number	2220184-50-7	[5][8]
Appearance	Solid	N/A
Purity	>98% (as specified by supplier)	[8]
Solubility in DMSO	≥ 200 mg/mL (425.06 mM)	[9][10][11]
IC50 (CDK12)	491 nM (enzymatic assay)	[5][10][11]

Experimental Protocol: Preparation of Cdk12-IN-3 Stock Solution

This protocol details the steps for preparing a 10 mM stock solution of **Cdk12-IN-3** in DMSO. This concentration is a common starting point for in vitro experiments and can be further diluted to the desired working concentration.

3.1. Materials

- Cdk12-IN-3 powder
- Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)
- Sterile microcentrifuge tubes or amber glass vials
- Calibrated analytical balance
- Vortex mixer



- Sonicator (optional, but recommended)
- Pipettes and sterile filter tips
- Personal Protective Equipment (PPE): lab coat, safety glasses, and gloves

3.2. Procedure

- Safety Precautions: Before starting, ensure you are wearing appropriate PPE. Cdk12-IN-3 is
 a bioactive compound, and DMSO can facilitate skin absorption. Handle with care in a wellventilated area or a chemical fume hood.
- Determine the Required Mass of Cdk12-IN-3: To prepare a 10 mM stock solution, use the following formula:

Mass (mg) = Desired Concentration (M) x Volume (L) x Molecular Weight (g/mol) x 1000

For example, to prepare 1 mL of a 10 mM stock solution:

Mass (mg) = $0.010 \text{ mol/L} \times 0.001 \text{ L} \times 470.52 \text{ g/mol} \times 1000 = 4.7052 \text{ mg}$

- Weighing Cdk12-IN-3: Carefully weigh out the calculated amount of Cdk12-IN-3 powder
 using a calibrated analytical balance and place it into a sterile microcentrifuge tube or vial.
- Adding DMSO: Add the desired volume of anhydrous DMSO to the tube containing the
 Cdk12-IN-3 powder. For the example above, this would be 1 mL.
- Dissolution:
 - Cap the tube securely and vortex thoroughly for 1-2 minutes to facilitate dissolution.
 - For complete dissolution, sonication is recommended.[9][11] Place the tube in a sonicator bath for 5-10 minutes, or until the solution is clear and free of visible particles. Gentle warming (to no more than 37°C) can also aid dissolution but should be used with caution to avoid degradation.
- Aliquotting and Storage:



- Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This minimizes freeze-thaw cycles which can degrade the compound.
- Store the aliquots at -20°C for long-term storage.[8][10] Some sources suggest that storage at -80°C can extend the stability to up to 2 years.[10]

3.3. Quality Control

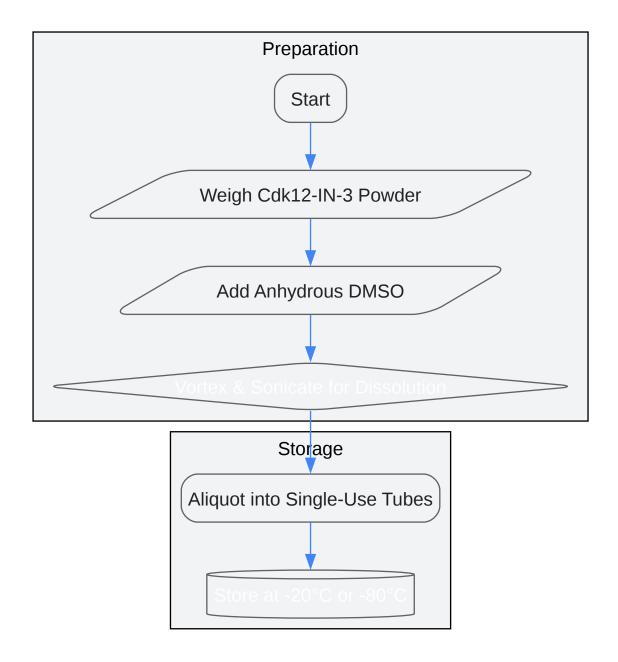
- Visually inspect the stock solution for any precipitation before each use. If precipitate is
 observed, warm the solution to room temperature and vortex or sonicate briefly to redissolve.
- It is advisable to use freshly opened or anhydrous DMSO, as DMSO is hygroscopic and absorbed water can affect the solubility and stability of the compound.[10]

Visualization of Experimental Workflow and Signaling Pathway

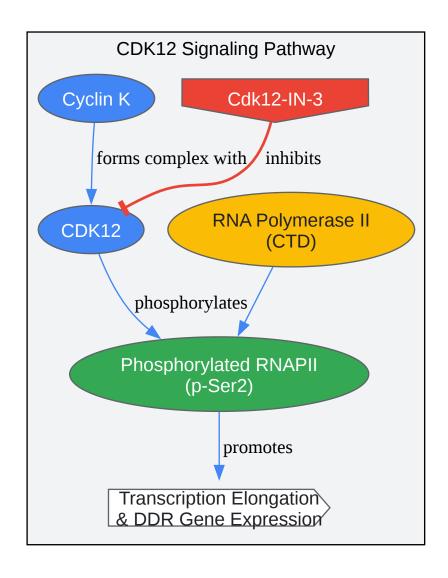
4.1. Experimental Workflow: **Cdk12-IN-3** Stock Solution Preparation

The following diagram illustrates the key steps in the preparation of the **Cdk12-IN-3** stock solution.









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